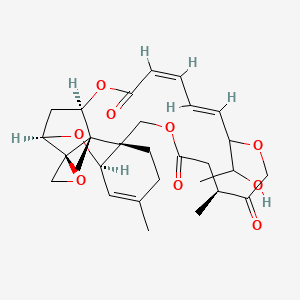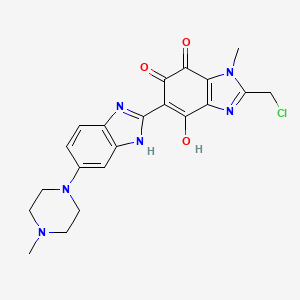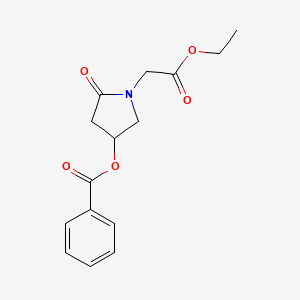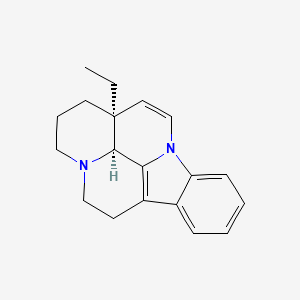
(-)-Eburnamenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Eburnamenine: is a naturally occurring indole alkaloid found in the plant species Vinca minor. It is known for its complex structure and significant pharmacological properties. This compound has attracted considerable attention due to its potential therapeutic applications, particularly in the field of neurology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Eburnamenine typically involves several steps, starting from simpler indole derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core indole structure. This is followed by various functional group modifications to achieve the final compound. The reaction conditions often involve acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and automated synthesis have been employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Eburnamenine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Eburnamenine is used as a precursor for the synthesis of more complex indole alkaloids. Its unique structure makes it a valuable starting material for various synthetic transformations.
Biology: In biological research, this compound is studied for its potential neuroprotective effects. It has been shown to interact with various neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Medicine: Medically, this compound has been investigated for its potential use in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals. Its complex structure and pharmacological properties make it a valuable compound for drug discovery and development.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Eburnamenine exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It has been shown to modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function. Additionally, this compound may inhibit the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
Vinblastine: Another indole alkaloid with similar pharmacological properties.
Vincristine: Known for its use in chemotherapy, this compound shares structural similarities with (-)-Eburnamenine.
Reserpine: An alkaloid with antihypertensive and antipsychotic effects.
Uniqueness: What sets this compound apart from these similar compounds is its specific interaction with neurotransmitter systems and its potential neuroprotective effects. While other indole alkaloids may have broader pharmacological activities, this compound’s unique mechanism of action makes it particularly valuable for neurological research and therapy.
Eigenschaften
CAS-Nummer |
38199-30-3 |
|---|---|
Molekularformel |
C19H22N2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene |
InChI |
InChI=1S/C19H22N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,10,13,18H,2,5,8-9,11-12H2,1H3/t18-,19+/m1/s1 |
InChI-Schlüssel |
VKTOXAGUZWAECL-MOPGFXCFSA-N |
Isomerische SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



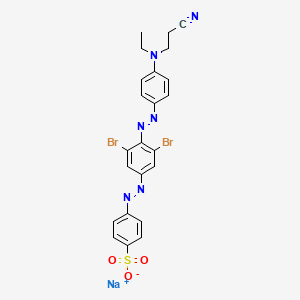
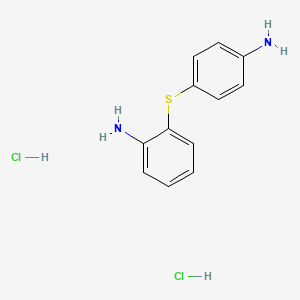



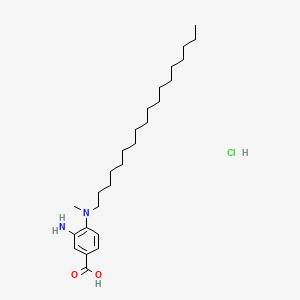
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
